ethyl [(4-acetylphenyl)amino](oxo)acetate
Description
Significance of Alpha-Ketoamide Derivatives in Organic Synthesis and Medicinal Chemistry Scaffolds
The α-ketoamide moiety is a prominent structural motif found in numerous natural products and has been extensively utilized by medicinal chemists to create compounds aimed at a wide array of biological targets. nih.govacs.org This "privileged structure" is recognized for its chemical versatility and its ability to interact with biological molecules. nih.govresearchgate.net
In medicinal chemistry, α-ketoamides are valued for their pharmacokinetic properties. They often exhibit improved membrane permeability compared to α-ketoacids and greater stability against plasma esterases than α-ketoesters. acs.org The α-ketoamide group can act as either a non-reactive or a reactive moiety. acs.org In its non-reactive role, it helps to modulate the conformation of a molecule, providing a degree of rigidity or flexibility and the capacity to form hydrogen bonds with biological targets. nih.govacs.org When acting as a reactive group, the carbonyl function can covalently interact with catalytic residues, such as serine or cysteine, in enzymes like proteases and phospholipases, leading to inhibition. nih.govacs.orgresearchgate.net This dual potential has led to the development of α-ketoamide-based compounds with a wide range of therapeutic possibilities, including anticancer, antiviral, and antibacterial agents. acs.orgnih.gov
From a synthetic standpoint, α-ketoamides are valuable intermediates. researchgate.net Their functional groups offer multiple sites for chemical transformations, providing access to a diverse range of more complex molecules and heterocyclic systems. researchgate.netresearchgate.net The development of efficient synthetic methods to produce α-ketoamides has been an active area of research for decades, reflecting their importance to organic chemists. nih.govacs.org A variety of catalytic methods, including those using palladium, copper, and iodine-based catalysts, have been developed for their synthesis. researchgate.net
Historical Context of Related Anilide-Oxoacetate Chemistry
The chemical history relevant to ethyl (4-acetylphenyl)aminoacetate involves the development of anilide and oxoacetate chemistry. Anilides, also known as phenylamides, are derivatives of aniline (B41778) where an acyl group is attached to the nitrogen atom. wikipedia.orgfishersci.com The preparation of anilides is a fundamental transformation in organic chemistry, historically achieved by reacting aniline with acylating agents like acyl chlorides or carboxylic anhydrides. wikipedia.orgwikipedia.org A classic example is the synthesis of acetanilide (B955) from aniline and acetyl chloride or acetic anhydride, a reaction that has been a staple in organic chemistry education. uobasrah.edu.iqbyjus.com Acetanilide itself was introduced for its analgesic and antipyretic properties in 1886, though it was later replaced by less toxic derivatives. uobasrah.edu.iq
The "oxoacetate" portion of the name refers to the ethyl glyoxylate (B1226380) moiety. The synthesis of such structures, specifically ethyl oxalamidoacetates, has been explored through various methods. One common approach involves the reaction of an aniline derivative with diethyl oxalate (B1200264) or ethyl chlorooxoacetate. This reaction forms the N-aryl oxamic acid ester, which is the core structure of anilide-oxoacetates.
The combination of these two historical areas of chemistry—the formation of an anilide bond and the reactions of oxalates—provides the foundation for synthesizing compounds like ethyl (4-acetylphenyl)aminoacetate. The specific presence of a 4-acetyl group on the phenyl ring is a more modern feature, often incorporated to provide a handle for further synthetic modifications or to study structure-activity relationships in medicinal chemistry contexts. mdpi.com
Scope and Research Objectives for Ethyl (4-Acetylphenyl)aminoacetate Investigations
The research interest in ethyl (4-acetylphenyl)aminoacetate stems from its potential as a scaffold in drug discovery and as a versatile intermediate in organic synthesis. The primary objectives for investigating this compound can be categorized as follows:
Synthetic Utility: A major research focus is to explore the reactivity of the compound's functional groups. The ketone of the acetyl group, the alpha-ketoamide moiety, and the ester can all serve as points for further chemical elaboration. Investigations would aim to use this compound as a starting material for the synthesis of more complex heterocyclic structures or libraries of related compounds for biological screening. The acetyl group, in particular, can undergo a variety of condensation reactions. mdpi.com
Medicinal Chemistry and Drug Discovery: Drawing on the established biological significance of the α-ketoamide scaffold, a key objective is to evaluate the potential of ethyl (4-acetylphenyl)aminoacetate and its derivatives as therapeutic agents. nih.govnih.gov Research would involve synthesizing analogs by modifying the ethyl ester or the acetylphenyl ring to establish structure-activity relationships (SAR). The goal is to optimize potency and selectivity for specific biological targets, such as proteases, which are implicated in diseases like cancer and viral infections. nih.govnih.gov
Development of Novel Bioactive Agents: The compound serves as a template for creating new classes of bioactive molecules. For instance, the anilide portion can be varied to explore interactions with specific receptor pockets, while the α-ketoamide core acts as the key pharmacophoric unit. nih.govacs.org Research objectives include the design and synthesis of derivatives that could act as inhibitors for enzymes that are currently of high interest in therapeutic development.
Below are tables detailing the properties of related anilide-oxoacetate compounds, illustrating the general characteristics of this chemical class.
Table 1: Physicochemical Properties of Related Anilide-Oxoacetate Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
|---|---|---|---|
| Ethyl (2-methylphenyl)aminoacetate | C₁₁H₁₃NO₃ | 207.23 | 1.5 |
| Ethyl (4-ethoxyphenyl)aminoacetate | C₁₂H₁₅NO₄ | 237.25 | 1.8 |
Data for related compounds sourced from PubChem and other chemical suppliers. synhet.comnih.gov XLogP3 is a computed measure of lipophilicity.
Table 2: Spectroscopic Data for a Related Compound: Ethyl (2-methylphenyl)aminoacetate
| Spectral Data Type | Key Signals |
|---|---|
| ¹³C NMR | Signals corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons of the ethyl and methyl groups. |
| Mass Spectrometry (GC-MS) | Molecular ion peak consistent with the chemical formula. |
| IR Spectroscopy | Characteristic absorption bands for N-H, C=O (amide and ester), and aromatic C-H bonds. |
This table provides a general overview of the expected spectroscopic features for anilide-oxoacetates, based on data for a structurally similar compound. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-acetylanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-17-12(16)11(15)13-10-6-4-9(5-7-10)8(2)14/h4-7H,3H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVOHBDIDNNISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287526 | |
| Record name | Ethyl (4-acetylanilino)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-12-6 | |
| Record name | NSC51444 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (4-acetylanilino)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 Acetylphenyl Aminoacetate and Its Analogues
Established Synthetic Pathways
Traditional methods for forming α-ketoamides provide a foundational understanding of the bond-forming events required to construct molecules like ethyl (4-acetylphenyl)aminoacetate. These pathways often involve condensation, substitution, and acylation reactions, which have been refined over decades.
Condensation reactions are a cornerstone of organic synthesis. In the context of α-ketoamide synthesis, this typically involves the reaction of an amine with an α-ketoacid or its ester derivative. For the target molecule, this would entail the condensation of 4-aminoacetophenone with an ethyl oxoacetate precursor. A related fundamental method is the Claisen condensation, which is used to form β-keto esters through the reaction of two ester molecules. organic-chemistry.org While not directly forming the amide bond, it establishes the keto-ester framework present in many starting materials.
More direct condensation approaches for α-ketoamides involve reacting α-ketoacids directly with amines, often facilitated by coupling agents to activate the carboxylic acid. rsc.org Another common strategy is the aminolysis of α-ketoesters, where an amine displaces the alcohol portion of the ester to form the more stable amide bond. This reaction can be performed under various conditions, sometimes requiring heat or catalysis to proceed efficiently.
Table 1: Examples of Condensation Approaches for α-Ketoamide Synthesis
| Amine Reactant | Keto-Acyl Reactant | Reaction Type | Typical Conditions | Reference |
|---|---|---|---|---|
| Primary/Secondary Amine | α-Ketoacid | Direct Amidation | Coupling agent (e.g., DCC, EDC) | rsc.org |
| Primary/Secondary Amine | α-Ketoester | Aminolysis | Heat, base or acid catalyst | nih.govnih.gov |
| Ester Enolate | Ester | Claisen Condensation | Strong base (e.g., NaOEt) | organic-chemistry.org |
The formation of the N-C bond in the aminoacetate structure can be effectively achieved through nucleophilic substitution reactions. youtube.com In this approach, the amine acts as a nucleophile, attacking an electrophilic carbon atom and displacing a leaving group. For the synthesis of ethyl (4-acetylphenyl)aminoacetate, a common strategy involves the reaction of 4-aminoacetophenone with an ethyl halooxoacetate, such as ethyl chlorooxoacetate or ethyl bromooxoacetate. chemicalbook.com
The nitrogen atom of the amine, with its lone pair of electrons, attacks the carbonyl-adjacent carbon of the halo-ester, leading to the expulsion of the halide ion and the formation of the desired C-N bond. savemyexams.com A potential complication of this method is multiple substitutions, where the newly formed amine product, which is also a nucleophile, can react further with the alkyl halide starting material. libretexts.orgchemguide.co.uk To favor the formation of the desired primary amine product, a large excess of the initial amine nucleophile (ammonia or a primary amine) is often used. chemguide.co.uk
The Gabriel synthesis offers a classic alternative to prevent over-alkylation by using the phthalimide (B116566) anion as a protected form of an amine nucleophile. libretexts.org This anion displaces a halide, and subsequent hydrolysis or hydrazinolysis releases the primary amine. This principle can be adapted for synthesizing N-substituted amino acids and their derivatives.
Acylation and amidation reactions represent one of the most versatile and widely used strategies for constructing α-ketoamides. organic-chemistry.org These methods focus on forming the amide bond by reacting an amine with a carboxylic acid or its activated derivative. organic-chemistry.org To synthesize ethyl (4-acetylphenyl)aminoacetate, this would involve the acylation of 4-aminoacetophenone with an ethyl oxoacetyl derivative.
Several methods exist for this transformation:
Reaction with Acyl Halides : The most straightforward approach involves reacting the amine with an acyl chloride, such as ethyl chlorooxoacetate (oxalyl chloride monoethyl ester). This reaction is typically fast and high-yielding but produces hydrochloric acid as a byproduct, which often requires a non-nucleophilic base to be scavenged.
Direct Amidation with Coupling Reagents : Modern methods allow for the direct coupling of a carboxylic acid (ethyl glyoxylate (B1226380) in this case, though it exists as a hydrate) and an amine. Reagents like ynoates or [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) can activate the carboxylic acid in situ, facilitating amide bond formation under mild conditions. organic-chemistry.org
Transamidation : In some cases, an existing α-ketoamide can be converted into a new one through a transamidation reaction, where one amine group is exchanged for another. rsc.org These reactions are often driven to completion by using an excess of the incoming amine or by removing the displaced amine.
Table 2: Comparison of Amidation Strategies for α-Ketoamides
| Method | Acylating Agent | Key Features | Reference |
|---|---|---|---|
| Acyl Halide Acylation | Ethyl Chlorooxoacetate | Fast, high yield; requires base | chemicalbook.com |
| Ynoate Coupling | Carboxylic Acid + Ynoate | Mild conditions, good yields | organic-chemistry.org |
| Transamidation | N-protected α-ketoamide | Amine exchange, useful for diversification | rsc.org |
Novel and Green Synthesis Development
In recent years, a significant shift towards developing more sustainable and efficient synthetic methods has occurred, driven by the principles of green chemistry. nih.govresearchgate.net This has led to innovations in catalysis and the use of alternative energy sources for the synthesis of α-ketoamides.
Catalysis offers a powerful tool to enhance reaction rates, selectivity, and environmental friendliness. Several catalytic systems have been developed for α-ketoamide synthesis, moving away from stoichiometric reagents.
Metal-Catalyzed Reactions : Transition metals like copper and palladium are highly effective. Copper-catalyzed oxidative amidation allows for the synthesis of α-ketoamides from various starting materials, including terminal alkynes or α-diazoketones, often using molecular oxygen as a green oxidant. organic-chemistry.orgchemrxiv.org Palladium-catalyzed double carbonylation of aryl halides with amines is another powerful method that directly installs the α-ketoamide functionality using carbon monoxide. researchgate.netorganic-chemistry.org
Metal-Free Catalysis : To avoid the cost and toxicity associated with heavy metals, metal-free catalytic systems are gaining prominence. A notable example is the use of a glucose-based carbonaceous material (GCM) as a heterogeneous catalyst for the oxidative cross-dehydrogenative coupling (CDC) of α-ketoaldehydes with amines. rsc.orgrsc.org This system operates under solvent-free conditions at a low temperature (50 °C), offering a practical and scalable green alternative. rsc.orgrsc.org Iodine-based catalysts are also frequently used in nonmetal-catalyzed α-ketoamide syntheses. acs.org
Alternative reaction conditions that reduce energy consumption and waste are central to green chemistry.
Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to dramatically accelerate the synthesis of α-ketoamides. nih.govnih.gov Reactions that might take hours under conventional heating can often be completed in minutes. This technique typically leads to higher yields and product purity while reducing the required amount of solvent. nih.govnih.gov For instance, the aminolysis of N-acylisatins to form α-ketoamides proceeds much more efficiently under microwave irradiation compared to classical heating. nih.gov
Solvent-Free Synthesis : Performing reactions without a solvent minimizes waste and simplifies product purification. Several α-ketoamide syntheses have been adapted to solvent-free conditions, often by grinding the solid reactants together, sometimes with a catalytic amount of an acid like p-toluenesulfonic acid. researchgate.netresearchgate.net These methods are not only environmentally benign but can also be faster than their solution-phase counterparts. researchgate.net The previously mentioned GCM-catalyzed synthesis is an example that successfully combines a metal-free catalyst with solvent-free conditions. rsc.orgrsc.org
Table 3: Green Synthesis Approaches for α-Ketoamides
| Methodology | Key Advantages | Example System | Reference |
|---|---|---|---|
| Catalyst-Mediated | High efficiency, selectivity, mild conditions | CuI-catalyzed oxidative amidation | researchgate.net |
| Metal-Free Catalysis | Low toxicity, cost-effective, sustainable | Glucose-based carbon material (GCM) | rsc.orgrsc.org |
| Microwave-Assisted | Rapid reaction times, higher yields, less solvent | Aminolysis of N-acylisatins | nih.govnih.gov |
| Solvent-Free | Minimal waste, simple work-up | Grinding of ketones and tetracyanoethylene | researchgate.net |
Phase Transfer Catalysis in Alpha-Ketoamide Synthesis
Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. researchgate.net This methodology is particularly advantageous for the synthesis of α-amino acid precursors and related compounds, offering mild reaction conditions and operational simplicity. researchgate.netorientjchem.org In the context of α-ketoamide synthesis, PTC can be employed to promote the alkylation of glycine-derived imines, which are structurally related to the precursors of ethyl (4-acetylphenyl)aminoacetate. nih.gov
The fundamental principle involves a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, which transports a reactant, such as an anion from the aqueous phase, into the organic phase where the reaction with the substrate occurs. researchgate.netorientjchem.org Chiral phase-transfer catalysts have been developed to achieve asymmetric synthesis, which is crucial for producing enantiomerically pure amino acids and their derivatives. researchgate.netnih.gov For instance, the enantioselective alkylation of a glycinate (B8599266) Schiff base can be efficiently catalyzed by chiral N-spiro C2-symmetric quaternary ammonium salts under solid-liquid phase-transfer conditions. researchgate.net This approach allows for the controlled formation of mono-alkylated products by gradually transferring the base from the aqueous to the organic phase, thus limiting the formation of undesired di-alkylated byproducts. orientjchem.org
Derivatization Strategies and Functional Group Transformations
The chemical architecture of ethyl (4-acetylphenyl)aminoacetate, featuring an aniline (B41778) moiety, an ester, and a keto-amide group, offers multiple sites for derivatization and functional group transformations.
Alkylation and Arylation Reactions on the Aniline Moiety
The aniline nitrogen in ethyl (4-acetylphenyl)aminoacetate and its analogues is a key site for modification. While direct N-alkylation or N-arylation on the final compound is a possibility, these transformations are often explored on the precursor aniline before its condensation with the oxoacetate moiety. However, derivatization at the amide nitrogen is a common strategy. For example, in the synthesis of chiral α-amino acids, the nitrogen of a glycine (B1666218) imine ester is part of a system that is alkylated using phase-transfer catalysis. orientjchem.orgnih.gov This demonstrates the feasibility of introducing alkyl groups onto the nitrogen atom within similar structural frameworks. The reaction of 4-amino-N-[2-(diethylamino)ethyl]benzamide with other reagents to form complexes also highlights the reactivity of the amino group in related structures. mdpi.com
Modifications of the Ester and Keto-Amide Functional Groups
The ester and keto-amide groups are highly versatile handles for chemical modification. organic-chemistry.org The α-keto ester functionality is a precursor to other important organic compounds like α-hydroxy acids and α-amino acids. nih.gov
Ester Group Modifications:
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Transesterification: Reaction with a different alcohol in the presence of a catalyst can swap the ethyl group for another alkyl or aryl group.
Amidation: The ester can be converted to an amide by reacting with an amine.
Keto-Amide Group Modifications:
Reduction: The ketone can be selectively reduced to a secondary alcohol.
Nucleophilic Addition: The ketone carbonyl is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds.
A range of oxidative methods can be used to synthesize α-ketoamides from precursors like α-hydroxy amides, terminal alkynes, or β-ketonitriles. organic-chemistry.orgorganic-chemistry.org For example, copper-catalyzed oxidative amidation of terminal alkynes using O₂ as the oxidant is an effective method. organic-chemistry.org
Heterocyclic Ring Formation Utilizing Ethyl (4-Acetylphenyl)aminoacetate as a Synthon
Ethyl (4-acetylphenyl)aminoacetate and its analogues are valuable synthons for constructing various heterocyclic rings. The multiple functional groups provide the necessary reactivity for cyclization reactions.
For instance, ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]acetates, which are structurally analogous to the title compound, are used in one-pot syntheses of highly functionalized pyrrole (B145914) derivatives. researchgate.net These reactions, such as the one between acetylenic esters, triphenylphosphine (B44618), and the ethyl 2-oxo-2-aminoacetate derivative, can proceed via an intramolecular Wittig reaction to form complex heterocyclic systems. researchgate.net
Similarly, cyanoacetohydrazide, a molecule with multiple reactive centers like an active methylene (B1212753) group, carbonyl, and hydrazide function, is a versatile precursor for a wide array of heterocycles, including pyrazoles. researchgate.net The reactivity patterns observed in cyanoacetohydrazide chemistry suggest that the active methylene and carbonyl-like functionalities in ethyl (4-acetylphenyl)aminoacetate could be similarly exploited in condensation and cyclization reactions to form new ring systems. researchgate.net
Optimization and Efficiency in Synthesis
The efficiency of synthesizing ethyl (4-acetylphenyl)aminoacetate and its derivatives is highly dependent on the reaction conditions.
Solvent Effects and Reaction Condition Optimization
The choice of solvent and catalyst plays a critical role in the outcome of synthetic procedures. In a study on a one-pot, four-component synthesis of pyrazolo[3,4-b]pyridines, which involves related starting materials, the optimization of reaction conditions was systematically investigated. researchgate.net It was found that a mixed solvent system of H₂O/EtOH (1:1) provided the best yield compared to using either ethanol (B145695) or water alone. researchgate.net
The amount of catalyst is also a crucial parameter. The yield of the desired product was shown to improve with an increasing amount of a nano LDH catalyst, with the optimal amount found to be 10 mol%. researchgate.net This demonstrates that careful tuning of both the solvent system and catalyst loading is essential for maximizing reaction efficiency. researchgate.net
Below is a table summarizing the effect of different solvents and catalysts on a related multi-component reaction, highlighting the importance of optimizing these parameters. researchgate.net
| Entry | Catalyst (mol%) | Solvent | Yield (%) |
| 1 | p-TSA (10) | EtOH | 65 |
| 2 | L-proline (10) | EtOH | 60 |
| 3 | Nano LDH (10) | EtOH | 80 |
| 4 | p-TSA (10) | H₂O | 60 |
| 5 | L-proline (10) | H₂O | 55 |
| 6 | Nano LDH (10) | H₂O | 75 |
| 7 | p-TSA (10) | H₂O/EtOH (1:1) | 70 |
| 8 | Nano LDH (10) | H₂O/EtOH (1:1) | 92 |
Yield Enhancement and Side Product Minimization
The efficient synthesis of ethyl (4-acetylphenyl)aminoacetate hinges on carefully controlled reaction conditions to promote the desired N-acylation while suppressing potential side reactions. Key factors influencing the outcome of the synthesis include the choice of acylating agent, base, solvent, reaction temperature, and purification methods.
Reaction Conditions and Yield Optimization
A prevalent and effective method for the synthesis of ethyl (4-acetylphenyl)aminoacetate involves the reaction of 4-aminoacetophenone with ethyl oxalyl chloride. The use of a suitable base is critical to neutralize the hydrogen chloride gas produced during the acylation, thereby driving the reaction to completion. Pyridine (B92270) is a commonly employed base in this context, often used in conjunction with a non-polar aprotic solvent like dichloromethane (B109758).
A detailed experimental procedure for a similar N-acylation reaction, the synthesis of N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester, highlights the effectiveness of this approach. In this procedure, 2-amino-5-chlorobenzophenone (B30270) is treated with ethyl oxalyl chloride in dichloromethane with pyridine as the base. The reaction proceeds at a low temperature (0°C) initially and is then allowed to warm to room temperature, affording the desired product in a high yield of 98%. orgsyn.org This high yield underscores the efficacy of using a tertiary amine base in a chlorinated solvent for this type of transformation.
The reaction parameters for the synthesis of ethyl (4-acetylphenyl)aminoacetate can be optimized based on this established methodology. A representative procedure is outlined below:
Table 1: Optimized Reaction Parameters for the Synthesis of Ethyl (4-acetylphenyl)aminoacetate
| Parameter | Condition | Rationale |
| Starting Material | 4-Aminoacetophenone | The amine source for the acylation. |
| Acylating Agent | Ethyl oxalyl chloride | Provides the ethyl oxoacetate moiety. |
| Base | Pyridine | Neutralizes HCl byproduct, driving the reaction forward. |
| Solvent | Dichloromethane | A non-reactive solvent that facilitates dissolution of reactants. |
| Temperature | 0°C to Room Temperature | Initial low temperature controls the exothermic reaction, followed by room temperature to ensure completion. |
| Work-up | Aqueous sodium bicarbonate wash | Neutralizes any remaining acid and excess acylating agent. |
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.
Side Product Formation and Minimization
Several side products can potentially form during the synthesis of ethyl (4-acetylphenyl)aminoacetate, primarily due to the reactivity of the starting materials and intermediates. One possible side reaction is the di-acylation of the amino group, although this is generally less favorable under controlled conditions with stoichiometric amounts of the acylating agent.
The acetyl group on the 4-aminoacetophenone is generally stable under these acylation conditions. However, strongly acidic or basic conditions during work-up could potentially lead to side reactions involving this functional group. Therefore, a mild work-up procedure, such as washing with a saturated sodium bicarbonate solution, is recommended. orgsyn.org
Purification Strategies for Yield Enhancement
Effective purification is paramount to obtaining a high-purity product and, consequently, an accurate yield determination. Following the initial work-up, the crude product often contains unreacted starting materials, the base, and any side products.
One common purification technique is recrystallization. For compounds with similar polarity profiles to ethyl (4-acetylphenyl)aminoacetate, solvents such as ethanol or a mixture of ethyl acetate (B1210297) and hexane (B92381) can be effective. orgsyn.org The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures.
Table 2: Common Recrystallization Solvents
| Solvent/Solvent System | Application Notes |
| Ethanol | A versatile solvent for recrystallizing moderately polar compounds. |
| Ethyl Acetate/Hexane | A common solvent pair where ethyl acetate acts as the good solvent and hexane as the anti-solvent, allowing for fine-tuning of the crystallization process. |
| Dichloromethane/Hexane | Similar to ethyl acetate/hexane, suitable for compounds soluble in chlorinated solvents. |
Column chromatography is another powerful purification method, particularly for separating compounds with close polarities. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal solvent system can be determined by preliminary analysis using TLC.
By carefully controlling the reaction conditions and employing appropriate purification techniques, the synthesis of ethyl (4-acetylphenyl)aminoacetate can be optimized to achieve high yields and excellent purity, which is essential for its application as a chemical intermediate.
Reaction Mechanisms and Reactivity Profiles of Ethyl 4 Acetylphenyl Aminoacetate
Mechanistic Insights into Alpha-Ketoamide Formation
The synthesis of ethyl (4-acetylphenyl)aminoacetate typically involves the reaction of an amine with an ethyl oxoacetate derivative, a process centered around nucleophilic acyl substitution. libretexts.org α-Ketoamides are recognized as crucial components in biologically active molecules and serve as versatile intermediates in organic synthesis. researchgate.netacs.org
The primary pathway for the formation of ethyl (4-acetylphenyl)aminoacetate is the nucleophilic attack of 4-aminoacetophenone on an electrophilic carbonyl species like ethyl chlorooxoacetate or diethyl oxalate (B1200264). The mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks one of the electrophilic carbonyl carbons of the ethyl oxoacetate derivative. This is the rate-determining step and results in the formation of a tetrahedral intermediate. libretexts.org The carbonyl group is highly polarized, rendering the carbon atom susceptible to such attacks. msu.edulibretexts.org
Formation of Tetrahedral Intermediate: A transient, negatively charged tetrahedral intermediate is formed. The stability of this intermediate is crucial for the reaction to proceed.
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the elimination of a leaving group (e.g., a chloride ion from ethyl chlorooxoacetate or an ethoxide group from diethyl oxalate). libretexts.org This addition-elimination sequence is characteristic of nucleophilic acyl substitution. masterorganicchemistry.com
In some related syntheses of N-aryl amides, rearrangement pathways can occur. For instance, the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides can proceed through an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which then undergoes ring-opening to yield the final product. nih.gov While not a direct rearrangement of the target molecule, this illustrates a potential alternative pathway in related systems. Similarly, strain-release rearrangements in N-vinyl-2-arylaziridines to form benzazepine structures highlight the possibility of complex molecular reorganizations under specific conditions. nih.gov
Table 1: Key Steps in Nucleophilic Acyl Substitution for α-Ketoamide Formation
| Step | Description | Key Intermediates/Features |
|---|---|---|
| 1 | Nucleophilic Attack | The nitrogen atom of the amine (4-aminoacetophenone) attacks the electrophilic carbonyl carbon of the oxoacetate reagent. |
| 2 | Tetrahedral Intermediate | A short-lived, negatively charged tetrahedral species is formed. |
| 3 | Elimination | The intermediate collapses, expelling a leaving group (e.g., Cl⁻ or EtO⁻) and reforming the carbonyl double bond to yield the final α-ketoamide. |
Catalysts and reagents play a pivotal role in governing the speed and outcome of α-ketoamide synthesis. The selection of appropriate conditions can enhance yield, improve purity, and control selectivity.
Catalysts: Various catalytic systems have been developed for α-ketoamide synthesis. Metal-based catalysts, particularly those involving palladium and copper, are widely used in methods like oxidative amidation. researchgate.net Non-metal catalysts, such as iodine, are also employed. researchgate.net In recent years, electrochemical strategies have emerged as a mild and environmentally friendly alternative, avoiding the need for chemical oxidants. researchgate.netacs.org For the reaction between an amine and ethyl chlorooxoacetate, a base is typically required to neutralize the HCl byproduct. Non-nucleophilic bases like triethylamine (B128534) or potassium carbonate are often used to prevent side reactions. chemicalbook.comnih.gov
Reagents and Solvents: The choice of solvent can significantly influence reaction rates. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are common as they can solvate the intermediates and reactants effectively. The specific acylating agent also determines the reaction conditions. Highly reactive reagents like ethyl chlorooxoacetate may react readily at room temperature, while less reactive ones like diethyl oxalate might require heating.
Table 2: Influence of Catalysts and Reagents on α-Ketoamide Synthesis
| Factor | Role in Reaction | Examples |
|---|---|---|
| Catalysts | Accelerate the reaction, enable specific pathways (e.g., oxidative amidation). | Copper (Cu), Palladium (Pd), Iodine (I₂), Electrochemical methods. researchgate.netacs.org |
| Bases | Neutralize acidic byproducts, facilitate nucleophilic attack. | Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃). nih.gov |
| Solvents | Solvate reactants and intermediates, influence reaction kinetics. | Dimethylformamide (DMF), Acetonitrile (MeCN), Ethanol (B145695) (EtOH). |
| Acylating Agent | Provides the oxoacetate moiety, reactivity influences conditions. | Ethyl chlorooxoacetate, Diethyl oxalate. chemicalbook.com |
Advanced Reactivity Studies
The two carbonyl groups in the molecule, the α-keto carbonyl and the acetyl carbonyl, are susceptible to reduction.
Reduction: Selective reduction is challenging but can be achieved using specific reagents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) at low temperatures might preferentially reduce the more reactive keto group over the acetyl ketone. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both carbonyls to hydroxyl groups and would also reduce the ester functionality. Catalytic hydrogenation (e.g., H₂ over Pd/C) could also be employed to reduce the carbonyl groups, potentially alongside other reducible groups depending on the conditions.
Oxidation: The acetyl group offers a site for oxidation-related reactions. For instance, the acetyl moiety can undergo condensation reactions with reagents like hydroxylamine (B1172632) to form an oxime, or with hydrazine (B178648) derivatives to form hydrazones. mdpi.com This reactivity is a common pathway for modifying the acetyl group in related phenyl ketone structures. mdpi.com The α-keto-ester moiety itself is relatively oxidized, but under harsh oxidative conditions, cleavage of the molecule could occur.
Aryl Moiety Reactivity: The phenyl ring is substituted with two groups of opposing electronic effects: the activating amino group (-NH-) and the deactivating acetyl group (-COCH₃). The amide nitrogen's lone pair donates electron density to the ring, acting as a powerful ortho-, para-director. The acetyl group is a deactivating meta-director. In electrophilic aromatic substitution (e.g., halogenation, nitration), the strongly activating amino group's directing effect dominates, guiding incoming electrophiles to the positions ortho to the amino group (C2 and C6 on the ring).
Ester Moiety Reactivity: The ethyl ester group is a classic site for nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com This allows for the conversion of the ester into other functional groups:
Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, forming (4-acetylphenyl)aminoacetic acid. Basic hydrolysis (saponification) initially yields the carboxylate salt. masterorganicchemistry.com
Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can displace the ethoxide group to form a new amide, converting the α-keto-ester into an α-keto-diamide derivative. libretexts.org
Reduction: As mentioned, strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol. msu.edu
While ionic pathways are more common for this class of compounds, radical mechanisms offer alternative reaction routes. An atom or a group of atoms with a single unpaired electron is known as a radical. youtube.com The synthesis of α-ketoamides can sometimes involve radical intermediates. For example, electrochemical methods may proceed via the formation of an acyl radical from the decarboxylation of an α-ketoacid. researchgate.net This acyl radical can then undergo cross-coupling reactions. researchgate.net Furthermore, radical-mediated C-H alkylation has been demonstrated for glycine (B1666218) derivatives, providing a pathway to synthesize unnatural α-amino acids, which are structurally related to oxoacetate derivatives. nih.gov The presence of the α-keto group can influence the stability of adjacent radicals, potentially facilitating specific radical-based transformations.
Intramolecular Cyclization and Intermolecular Coupling Reactions
The presence of both nucleophilic (amino group) and electrophilic (carbonyl groups) centers, along with a reactive acetyl moiety, within the structure of ethyl (4-acetylphenyl)aminoacetate allows for a range of intramolecular and intermolecular reactions.
Formation of Cyclic Systems from Ethyl (4-acetylphenyl)aminoacetate
The strategic positioning of functional groups in ethyl (4-acetylphenyl)aminoacetate makes it a suitable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization. These reactions often proceed via condensation or addition-elimination pathways, typically promoted by acidic or basic conditions.
One prominent application of related anilines is in the synthesis of quinolin-4-ones. The Conrad-Limpach reaction, for instance, involves the reaction of an aniline (B41778) with a β-ketoester, followed by thermal cyclization. ijpsr.com In a similar vein, the Gould-Jacobs reaction provides a pathway to 4-hydroxyquinolines. While direct examples with ethyl (4-acetylphenyl)aminoacetate are not extensively documented in readily available literature, the general principles of these reactions suggest its potential to form quinolone-type structures. For example, a substituted aniline can be reacted with ethyl acetoacetate (B1235776) in the presence of an acid catalyst, followed by cyclization using agents like polyphosphoric acid to yield substituted 2-methylquinolin-4(1H)-ones. ijpsr.com
Another potential cyclization pathway involves the intramolecular Friedel-Crafts reaction. masterorganicchemistry.comnih.govresearchgate.net Given the presence of an aromatic ring and an acyl group, acid-catalyzed cyclization could lead to the formation of tricyclic systems. For instance, N-substituted aryl amino acids can undergo intramolecular Friedel-Crafts acylation to form dibenzo[b,d]azepin-7(6H)-ones. researchgate.net Similarly, precursors like ethyl 2-(2-(N-phenyl-N-tosylamino)phenyl)acetate can be cyclized using AlCl₃ to form a dibenzoazepinone ring system. researchgate.net
Furthermore, the synthesis of oxindoles from α-chloroacetanilides via palladium-catalyzed cyclization highlights another potential transformation for derivatives of the title compound. organic-chemistry.org
The following table summarizes potential cyclic systems that could be synthesized from ethyl (4-acetylphenyl)aminoacetate based on known reactions of analogous compounds.
| Cyclic System | Potential Reaction Type | Reagents and Conditions | Reference |
| Quinolone | Conrad-Limpach/Gould-Jacobs | β-ketoester, Acid/Heat | ijpsr.comnih.gov |
| Dibenzoazepinone | Intramolecular Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃), P₂O₅ | researchgate.netresearchgate.net |
| Oxindole | Palladium-catalyzed cyclization | Pd catalyst, Ligand, Base | organic-chemistry.org |
Cross-Coupling Reactions in the Presence of Transition Metal Catalysts
The phenyl ring of ethyl (4-acetylphenyl)aminoacetate, particularly if functionalized with a halide, can participate in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming biaryl compounds by coupling an aryl halide with a boronic acid. udel.edunih.govnih.gov For instance, 4-bromoacetophenone can be coupled with various arylboronic acids in the presence of a palladium catalyst, a base, and a suitable solvent system, often including water. nih.govarkat-usa.org This suggests that a halogenated derivative of ethyl (4-acetylphenyl)aminoacetate could be readily coupled with a wide range of boronic acids to generate functionalized biaryl structures. The reaction typically proceeds with a palladium(II) precatalyst and a phosphine (B1218219) ligand. udel.edu
Stille Coupling: The Stille reaction offers another palladium-catalyzed method for C-C bond formation, utilizing organostannanes as coupling partners for aryl halides. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups.
Ullmann Condensation: Copper-catalyzed Ullmann-type reactions are employed for the formation of C-N and C-O bonds. organic-chemistry.org For example, aryl halides can be coupled with amines or alcohols in the presence of a copper catalyst and a ligand, such as an amino acid. This suggests that a halogenated derivative of the title compound could be further functionalized through amination or etherification reactions.
The table below provides an overview of potential cross-coupling reactions involving a halogenated derivative of ethyl (4-acetylphenyl)aminoacetate.
| Coupling Reaction | Catalyst System | Coupling Partner | Product Type | Reference |
| Suzuki-Miyaura | Palladium(II) acetate (B1210297), Triphenylphosphine (B44618), Base (e.g., Na₂CO₃) | Arylboronic acid | Biaryl | udel.edunih.gov |
| Stille | Palladium catalyst | Organostannane | Biaryl | organic-chemistry.orgwikipedia.org |
| Ullmann | Copper(I) iodide, Ligand (e.g., L-proline), Base | Amine, Alcohol | Arylamine, Aryl ether | organic-chemistry.org |
Information regarding ethyl (4-acetylphenyl)aminoacetate is not publicly available.
Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed characterization information for the chemical compound ethyl (4-acetylphenyl)aminoacetate is not available in publicly accessible databases and publications.
Searches for nuclear magnetic resonance (NMR) data, vibrational spectroscopy data (FT-IR and Raman), and mass spectrometry analysis for this specific compound did not yield any direct results. While information on related compounds, such as those with different substituent groups on the phenyl ring or variations in the ester or amide portions of the molecule, is available, no experimental data could be found for ethyl (4-acetylphenyl)aminoacetate itself.
Consequently, the requested article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated. The creation of a scientifically accurate and detailed analysis as per the provided outline is contingent on the availability of primary experimental data, which appears to be unpublished or otherwise not indexed in the searched scientific repositories.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Acetylphenyl Aminoacetate
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.
Table 1: Theoretical vs. Experimental Mass Data for Analogue Compounds
| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) | Reported Experimental Exact Mass (Da) | Reference |
| Ethyl (2-methylphenyl)aminoacetate | C₁₁H₁₃NO₃ | 207.08954 | 207.08954328 | |
| Ethyl (3-methylphenyl)aminoacetate | C₁₁H₁₃NO₃ | 207.08954 | 207.08954328 |
This table presents data for analogue compounds to illustrate the principle of exact mass determination by HRMS, in the absence of specific data for ethyl (4-acetylphenyl)aminoacetate.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. In the mass spectrometer, the ionized molecule (molecular ion) undergoes controlled fragmentation, breaking at its weakest bonds to form smaller, stable charged fragments. The pattern of these fragments serves as a molecular fingerprint, helping to piece together the compound's structure.
For ethyl (4-acetylphenyl)aminoacetate, characteristic fragmentation would be expected. Key fragmentation pathways for esters, amides, and aromatic ketones would likely be observed. For instance, cleavage adjacent to the carbonyl groups is common. One would anticipate potential fragment ions corresponding to the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl ester group (-COOCH₂CH₃), or cleavage of the amide bond. The acetyl group on the phenyl ring provides another likely fragmentation site, potentially leading to the loss of a methyl radical (-CH₃) or an acetyl radical (-COCH₃).
While a specific mass spectrum for ethyl (4-acetylphenyl)aminoacetate is not available, the fragmentation of ethyl acetate (B1210297) can serve as a simple model for the ester portion, which commonly shows a base peak at m/z 43, corresponding to the acylium ion [CH₃CO]⁺. The presence of the aromatic ring and amide linkage in the target molecule would lead to a more complex and informative pattern.
Table 2: Plausible Fragment Ions in the Mass Spectrum of Ethyl (4-acetylphenyl)aminoacetate
| Fragment Structure | m/z (Nominal) | Description |
| [C₁₂H₁₃NO₄]⁺• | 223 | Molecular Ion |
| [C₁₀H₈NO₃]⁺ | 178 | Loss of ethoxy radical (•OCH₂CH₃) |
| [C₆H₄(NHCOCOOC₂H₅)]⁺ | 164 | Loss of acetyl group (•COCH₃) from phenyl ring |
| [CH₃CO]⁺ | 43 | Acetyl cation (from the 4-acetylphenyl moiety) |
| [COOC₂H₅]⁺ | 73 | Ethoxycarbonyl cation |
This table is predictive and illustrates plausible fragmentation pathways based on the structure of ethyl (4-acetylphenyl)aminoacetate and general fragmentation rules. It is not based on reported experimental data.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
By diffracting X-rays off a single, high-quality crystal of the compound, a detailed electron density map can be generated, from which the positions of individual atoms are determined. This analysis would reveal the planarity of the phenyl ring and the amide group, the torsion angles describing the orientation of the ethyl oxalyl group relative to the aromatic ring, and the conformation of the ethyl chain.
While a crystal structure for ethyl (4-acetylphenyl)aminoacetate has not been specifically reported in the search results, studies on related heterocyclic compounds demonstrate the power of this technique. For example, the crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate was used to unambiguously confirm its N-alkylated structure over a possible O-alkylated isomer. Similarly, for ethyl (4-acetylphenyl)aminoacetate, single-crystal X-ray diffraction would provide incontrovertible proof of its constitution and reveal its preferred solid-state conformation. The analysis would precisely measure key parameters like the C-N amide bond length and the dihedral angle between the phenyl ring and the oxalamide plane.
Supramolecular Interactions in the Crystal Lattice (e.g., Hirshfeld Analysis)
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice. This packing is governed by non-covalent intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within the crystal.
For ethyl (4-acetylphenyl)aminoacetate, the presence of an N-H group (a hydrogen bond donor) and multiple carbonyl oxygen atoms (hydrogen bond acceptors) suggests that hydrogen bonding plays a crucial role in its crystal packing. The N-H···O=C hydrogen bonds would likely link molecules into chains or sheets. Furthermore, the aromatic phenyl rings could participate in π-π stacking interactions.
Table 3: Expected Intermolecular Interactions for Ethyl (4-acetylphenyl)aminoacetate
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bonding | N-H (amide) | O=C (amide, ester, ketone) | Formation of chains or dimeric motifs, primary driver of the supramolecular assembly. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Contribution to crystal stability through offset or face-to-face stacking arrangements. |
| C-H···O Interactions | C-H (aromatic, ethyl) | O=C (amide, ester, ketone) | Weaker interactions that further stabilize the three-dimensional network. |
Thermal Analysis for Stability and Decomposition Pathways
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a substance as a function of temperature. TGA measures changes in mass with increasing temperature, indicating decomposition, while DSC measures the heat flow associated with thermal transitions like melting and decomposition.
A TGA analysis of ethyl (4-acetylphenyl)aminoacetate would reveal its thermal stability, identifying the temperature at which it begins to decompose. The resulting thermogram would show one or more mass loss steps, and the temperature ranges of these steps could provide clues about the decomposition pathway. For instance, an initial mass loss might correspond to the cleavage of the ethyl ester group. DSC analysis would determine the compound's melting point, which is a key indicator of purity. The DSC curve would also show exothermic or endothermic peaks corresponding to decomposition or other phase transitions. While no specific thermal analysis data was found for this compound, such an analysis would be crucial for determining its thermal stability and handling requirements.
Mechanistic Biological Studies and Molecular Interactions of Ethyl 4 Acetylphenyl Aminoacetate in Vitro and Conceptual
Exploration of Molecular Targets and Binding Modes
A thorough search of scientific literature yielded no specific studies on the molecular docking or molecular dynamics simulations of ethyl (4-acetylphenyl)aminoacetate with any biological receptors or enzymes. Such computational studies are crucial for predicting the binding affinity and mode of interaction of a ligand with a protein's active site, offering initial hypotheses about its potential biological activity. The absence of this data means that the potential molecular targets of this compound remain purely speculative.
Similarly, there is a lack of published in vitro studies detailing the enzyme inhibition mechanisms of ethyl (4-acetylphenyl)aminoacetate. Kinetic analyses are fundamental to understanding how a compound may interfere with enzyme function, for instance, by determining if the inhibition is competitive, non-competitive, or uncompetitive. Without such experimental data, no definitive statements can be made about its potential as an enzyme inhibitor.
Mechanistic Insights from Cellular Assays (In Vitro Focus, avoiding clinical)
No in vitro cellular assay results that would provide mechanistic insights into the biological effects of ethyl (4-acetylphenyl)aminoacetate are available in the reviewed literature. Cellular assays are a critical step in understanding a compound's biological activity beyond purified enzyme systems and can hint at its mechanism of action within a cellular context.
Table of Compounds Mentioned
As no specific research on ethyl (4-acetylphenyl)aminoacetate or its direct derivatives was found, a table of mentioned compounds cannot be generated.
Elucidation of Molecular Pathways Affected in Cell-Based Models
There is currently no scientific literature available that elucidates the specific molecular pathways affected by ethyl (4-acetylphenyl)aminoacetate in any cell-based models. Research into the biological activity of related arylamino(oxo)acetate derivatives has suggested potential for anti-inflammatory or anticancer properties in different molecular contexts. For instance, studies on structurally similar compounds have explored their effects on pathways related to inflammation and cell viability. However, these findings cannot be directly extrapolated to ethyl (4-acetylphenyl)aminoacetate without dedicated experimental validation.
To determine the molecular pathways impacted by this specific compound, future in vitro studies would be necessary. Such research could involve:
High-Throughput Screening (HTS): Utilizing various cancer or immortalized cell lines to assess cytotoxicity and identify potential cellular targets.
Transcriptomic Analysis (RNA-seq): To identify changes in gene expression profiles in cells treated with the compound, offering insights into affected signaling pathways.
Proteomic Analysis: To study alterations in protein expression and post-translational modifications, further clarifying the compound's mechanism of action.
Without such dedicated studies, any discussion of the molecular pathways affected by ethyl (4-acetylphenyl)aminoacetate remains purely speculative.
Interaction with Cellular Components as Chemical Probes
The utility of ethyl (4-acetylphenyl)aminoacetate as a chemical probe for studying cellular components has not been reported in the available scientific literature. A chemical probe is a small molecule used to study biological systems, often by selectively interacting with a specific protein or other macromolecule. The development of a chemical probe requires extensive characterization, including demonstration of its selectivity and mechanism of action.
While some related compounds have been investigated for their potential as inhibitors of specific enzymes or as ligands for biological receptors, there is no information to suggest that ethyl (4-acetylphenyl)aminoacetate has been developed or utilized for such purposes. The general structure of arylamino(oxo)acetates suggests a potential for interaction with various biological macromolecules through hydrogen bonding and hydrophobic interactions, but specific targets for the title compound have not been identified.
Future research could explore the potential of ethyl (4-acetylphenyl)aminoacetate as a chemical probe by screening it against panels of known biological targets, such as kinases, proteases, or nuclear receptors.
Data Tables
As no experimental data is available for the specified compound, data tables cannot be generated.
Applications in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
The structure of ethyl (4-acetylphenyl)aminoacetate makes it an ideal starting material for the construction of diverse organic molecules, including those with significant pharmacological properties.
Ethyl (4-acetylphenyl)aminoacetate serves as a fundamental building block for the synthesis of various heterocyclic compounds. The ethyl oxoacetate group is a well-established precursor for the formation of nitrogen-containing rings. For instance, compounds with similar ethyl oxalamate structures are known to react with various reagents to yield complex heterocyclic systems.
One common application of related ethyl oxoacetate derivatives is in the synthesis of quinazolinones. These reactions typically involve the condensation of the oxoacetate with an appropriate amino-substituted aromatic compound. The resulting quinazolinone core is a common motif in many biologically active molecules. nih.gov Similarly, the reaction of ethyl oxoacetate derivatives with hydrazines or other binucleophiles can lead to the formation of five- or six-membered heterocyclic rings such as pyrazoles, triazoles, and pyrimidines. nih.govrsc.org
The general reactivity of the oxalamate functionality is demonstrated in the synthesis of polysubstituted pyrrole (B145914) derivatives. For example, ethyl N-(4-oxo-2-thioxothiazolidin-3-yl) oxalamate, a related compound, undergoes a three-component reaction with acetylenic esters in the presence of triphenylphosphine (B44618) to yield complex pyrrole derivatives. researchgate.net This highlights the potential of the oxalamate moiety in ethyl (4-acetylphenyl)aminoacetate to participate in multicomponent reactions, which are highly valued in modern organic synthesis for their efficiency in building molecular complexity. researchgate.net
| Precursor Type | Reactant(s) | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Ethyl Chloroacetate | 2-Mercapto-3-phenylquinazolin-4(3H)-one | Quinazolinone derivative | nih.gov |
| 3-Aminoquinazolinone derivative | Ethyl Chloroformate | Triazepinoquinazolinone | nih.gov |
| Ethyl N-(4-oxo-2-thioxothiazolidin-3-yl) Oxalamate | Acetylenic Esters, Triphenylphosphine | Pyrrole derivative | researchgate.net |
| N-formylglycine | Triphosgene | 1,2,4-Triazoles, Pyrrolo-[1,2-c]pyrimidines | rsc.org |
The structural motifs present in ethyl (4-acetylphenyl)aminoacetate are of significant interest in medicinal chemistry. The N-acetylphenyl group, in particular, is found in a number of pharmacologically active compounds.
A notable example of the utility of this scaffold is in the development of novel anticancer agents. Research has shown that 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives exhibit promising antiproliferative activity against lung cancer cells. mdpi.com The synthesis of these compounds can be envisioned to start from a precursor like ethyl (4-acetylphenyl)aminoacetate. The study highlighted that the presence of an oxime group, which can be derived from the acetyl group of the parent compound, significantly enhances the cytotoxic activity. mdpi.com Specifically, certain oxime derivatives showed IC₅₀ values in the low micromolar range, surpassing the efficacy of the established chemotherapy drug, cisplatin. mdpi.com
Furthermore, the N-acetyl-2-arylethylamine moiety, a substructure within the broader class of compounds related to the title compound, is recognized as a pharmacophore. drugbank.com For instance, N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide is known to act as an inhibitor of carbonic anhydrase. drugbank.com This suggests that the N-acetylphenyl portion of ethyl (4-acetylphenyl)aminoacetate can be a key component in the design of enzyme inhibitors.
The versatility of the oxalamate structure is also evident in its use for creating ligands for various biological targets. The ability to readily modify both the phenyl ring and the ester group allows for the generation of a library of compounds for screening against different diseases.
| Scaffold | Potential Therapeutic Area | Key Structural Feature from Precursor | Reference |
|---|---|---|---|
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer (Lung Cancer) | 4-Acetylphenylamino moiety | mdpi.com |
| Quinazolinone derivatives | Anticancer, Anti-inflammatory | Ethyl oxoacetate moiety | nih.gov |
| N-acetyl-2-arylethylamine derivatives | Enzyme Inhibition (e.g., Carbonic Anhydrase) | N-acetylphenyl moiety | drugbank.com |
Potential in Functional Materials
Beyond its role in organic synthesis, the molecular structure of ethyl (4-acetylphenyl)aminoacetate suggests its potential for use in the development of advanced functional materials.
The oxalamide group is a key functional group known to facilitate the formation of organogels. These are supramolecular structures where a low-molecular-weight organic compound self-assembles in an organic solvent to create a three-dimensional network, thus immobilizing the solvent. The driving force behind this self-assembly is often intermolecular hydrogen bonding between the amide protons and carbonyl oxygens of the oxalamide units. mdpi.com
Studies on mono-N-alkylated primary oxalamides have demonstrated their excellent capabilities as low molecular weight gelators for a variety of organic solvents. mdpi.com These compounds can form stable organogels at low concentrations, and the properties of these gels, such as stiffness and thermal stability, can be tuned by modifying the alkyl substituents. mdpi.com Given that ethyl (4-acetylphenyl)aminoacetate possesses the core oxalamide structure, it is a strong candidate for investigation as an organogelator. The presence of the aromatic ring could further enhance self-assembly through π-π stacking interactions, potentially leading to robust gel networks.
Materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Organic molecules with a donor-π-acceptor (D-π-A) architecture are known to exhibit significant NLO responses. In the case of ethyl (4-acetylphenyl)aminoacetate, the acetyl group can act as an electron-withdrawing group (acceptor), while the amino group can serve as an electron-donating group (donor). These are connected through the phenyl ring, which acts as the π-conjugated bridge.
While direct studies on the NLO properties of ethyl (4-acetylphenyl)aminoacetate are not widely reported, research on other organic molecules with similar structural features is indicative of its potential. For example, some azo dyes and carboxylic acid derivatives have been shown to possess third-order NLO properties. researchgate.net The NLO response in these systems is often related to intramolecular charge transfer from the donor to the acceptor group upon excitation. Theoretical and experimental studies on related compounds suggest that the presence of such D-π-A systems can lead to high second hyperpolarizabilities, a key parameter for third-order NLO materials. researchgate.net
Applications in Dye and Pigment Chemistry
The chromophoric acetylphenylamino group in ethyl (4-acetylphenyl)aminoacetate suggests its potential use in the synthesis of dyes and pigments. The starting material for the synthesis of the title compound, 4-aminoacetophenone, is a known precursor for azo dyes. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) that connects two aromatic rings.
The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as a derivative of 4-aminoacetophenone, followed by a coupling reaction with an electron-rich aromatic compound. The resulting azo compounds are highly colored and are used extensively in the textile and printing industries. The specific color of the dye can be fine-tuned by altering the substituents on the aromatic rings. Given that ethyl (4-acetylphenyl)aminoacetate can be readily prepared from 4-aminoacetophenone, it represents a modified precursor that could be used to introduce the oxalamate functionality into an azo dye structure, potentially influencing its color, solubility, and fastness properties on various fabrics.
Future Research Directions and Outlook
Advancements in Asymmetric Synthesis of Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For derivatives of ethyl (4-acetylphenyl)aminoacetate, the introduction of chirality can unlock novel biological activities and material properties. Future research will likely focus on the development of highly efficient and stereoselective methods to produce chiral analogues.
A key area of exploration will be the use of chiral catalysts for the asymmetric synthesis of α-keto esters and their derivatives. While significant progress has been made in the asymmetric synthesis of α-amino esters and α-hydroxy esters, the catalytic asymmetric synthesis of α-keto esters with a quaternary stereocenter remains a challenge. Future work will likely involve the design and application of novel chiral Lewis acids, organocatalysts, and transition metal complexes to achieve high enantioselectivity in reactions that introduce a chiral center at the α-position of the oxoacetate moiety.
For instance, the development of chiral N,N'-dioxide-metal complexes has shown promise in the asymmetric homologation of ketones, and similar strategies could be adapted for the asymmetric functionalization of the acetyl group on the phenyl ring. Furthermore, asymmetric enamine catalysis, which has been successfully applied to β-ketoesters, could be explored for the stereoselective modification of the acetylphenyl moiety.
Table 1: Potential Chiral Catalysts for Asymmetric Synthesis of Ethyl (4-acetylphenyl)aminoacetate Derivatives
| Catalyst Type | Potential Application | Expected Outcome |
| Chiral Lewis Acids (e.g., BOX, PYBOX complexes) | Asymmetric alkylation or arylation of the α-keto ester. | High enantioselectivity in the formation of a chiral quaternary center. |
| Chiral Organocatalysts (e.g., proline derivatives) | Asymmetric aldol (B89426) or Mannich reactions at the acetyl group. | Enantioselective C-C bond formation. |
| Chiral Transition Metal Complexes (e.g., Rh, Ru, Pd) | Asymmetric hydrogenation of a prochiral double bond introduced in the acetyl side chain. | Access to chiral secondary alcohols. |
The successful development of these asymmetric methodologies will provide access to a diverse library of chiral derivatives of ethyl (4-acetylphenyl)aminoacetate, paving the way for the discovery of new biologically active compounds and chiral materials.
Integration with Flow Chemistry and Automated Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries has driven the adoption of flow chemistry and automated synthesis platforms . These technologies offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to perform high-throughput experimentation.
The synthesis of ethyl (4-acetylphenyl)aminoacetate and its derivatives is well-suited for integration into flow chemistry systems. The reaction between 4-aminoacetophenone and ethyl oxalyl chloride can be performed in a continuous flow reactor, allowing for precise control over reaction temperature, mixing, and residence time. This can lead to higher yields, improved purity, and safer handling of the reactive acyl chloride. nih.govorgsyn.org
Automated synthesis platforms , such as those utilizing robotic liquid handlers and parallel reactors, can be employed for the high-throughput synthesis of a library of derivatives. researchgate.netku.eduresearchgate.net By systematically varying the aniline (B41778) component or modifying the acetyl group, a large number of analogues can be rapidly synthesized and screened for desired properties. This approach is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.
Table 2: Comparison of Batch vs. Flow Synthesis for Ethyl (4-acetylphenyl)aminoacetate
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Control | Less precise, potential for temperature gradients. | Precise control over temperature, mixing, and residence time. |
| Safety | Handling of large quantities of reactive reagents can be hazardous. | Small reaction volumes enhance safety, especially for exothermic reactions. |
| Scalability | Scaling up can be challenging and may require re-optimization. | Scalable by running the flow reactor for longer periods. |
| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent reaction conditions. |
The integration of flow chemistry and automated synthesis will accelerate the discovery and development of new applications for ethyl (4-acetylphenyl)aminoacetate and its derivatives.
Deeper Elucidation of Complex Reaction Mechanisms
A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, predicting outcomes, and designing new synthetic methodologies. While the acylation of anilines with acyl chlorides is a well-established reaction, a detailed mechanistic understanding of the formation of ethyl (4-acetylphenyl)aminoacetate and its subsequent reactions can still offer new insights.
Future research in this area will likely involve a combination of experimental and computational studies. Kinetic studies can be used to determine the rate law and the effect of different catalysts and reaction conditions on the reaction rate. mdpi.comIn-situ spectroscopic techniques , such as NMR and IR spectroscopy, can be used to identify and characterize reaction intermediates.
Computational chemistry , particularly Density Functional Theory (DFT) calculations, will play a pivotal role in elucidating the reaction mechanism at the molecular level. DFT studies can be used to model the transition states of the reaction, calculate activation energies, and explore different reaction pathways. For example, a DFT study could investigate the role of the acetyl group in modulating the nucleophilicity of the aniline nitrogen and the stability of the resulting amide. It could also shed light on the mechanism of subsequent reactions, such as cyclizations or rearrangements of the initial product.
A proposed general mechanism for the acylation of 4-aminoacetophenone with ethyl oxalyl chloride involves the nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. The presence of a base is typically required to neutralize the HCl produced.
Scheme 1: Proposed General Mechanism for the Synthesis of Ethyl (4-acetylphenyl)aminoacetate
A deeper understanding of the factors that control the regioselectivity and stereoselectivity of reactions involving this scaffold will enable the development of more sophisticated synthetic strategies.
Expanding the Scope of Biological Probe Development for Mechanistic Research
The structural features of ethyl (4-acetylphenyl)aminoacetate make it an attractive scaffold for the development of biological probes . The acetyl group can serve as a handle for further functionalization, allowing for the attachment of reporter groups such as fluorophores or affinity tags. The oxalamate moiety can act as a recognition element for specific biological targets.
One promising area of research is the development of enzyme inhibitors . The α-ketoamide and related structures are known to be effective inhibitors of various enzymes, including proteases and kinases. By modifying the aryl group and the ester moiety, it may be possible to design selective inhibitors for specific enzymes implicated in disease. For instance, derivatives of this compound could be explored as inhibitors of fatty acid amide hydrolase (FAAH) or carbonic anhydrase. researchgate.net
Table 3: Potential Biological Probes Derived from Ethyl (4-acetylphenyl)aminoacetate
| Probe Type | Design Strategy | Potential Application |
| Fluorescent Probe | Conjugation of a fluorophore to the acetyl group or the aromatic ring. | Imaging the localization and dynamics of target proteins in living cells. |
| Affinity-Based Probe | Incorporation of a biotin (B1667282) tag for pull-down experiments. | Identifying the binding partners of the compound within a complex biological sample. |
| Activity-Based Probe | Design of a reactive group that covalently modifies the active site of a target enzyme. | Profiling the activity of specific enzyme families in a proteome. |
The development of such probes will provide powerful tools for studying complex biological processes and for the identification of new drug targets. Recent studies have shown that scaffolds containing the 3-[(4-acetylphenyl)amino] moiety can be promising for the development of anticancer agents, highlighting the potential of this chemical space.
Q & A
Q. What methodologies validate the compound’s stability under physiological conditions?
- Methodological Answer : Simulated gastric fluid (pH 1.2) and plasma (pH 7.4) incubations (37°C, 24h) followed by HPLC-UV quantify degradation. Accelerated stability studies (40°C/75% RH) assess shelf life. Mass balance studies identify hydrolysis products (e.g., free carboxylic acid) .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity data?
- Methodological Answer : Standardize synthesis (e.g., fixed stoichiometry, inert conditions) and purity assessment (HPLC ≥95%). Use internal controls (e.g., reference inhibitors) in assays. Statistical analysis (ANOVA) identifies outliers, while QC charts track reproducibility .
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?
- Methodological Answer : Nonlinear regression (GraphPad Prism) fits data to a four-parameter logistic model. Bootstrap resampling calculates 95% confidence intervals for IC₅₀. Outlier detection (Grubbs’ test) ensures robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
